![molecular formula C24H22N4O3 B15063112 (2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate is a complex organic molecule that features a tetrazole ring, a biphenyl structure, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxybenzyl chloride with sodium azide under appropriate conditions to form the tetrazole ring.
Coupling with Biphenyl: The tetrazole derivative is then coupled with a biphenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can target the tetrazole ring or the biphenyl structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidation of the methoxybenzyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the tetrazole ring can lead to the formation of an amine derivative.
Substitution: Substitution of the acetate group can produce various esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly in designing enzyme inhibitors.
Medicine
Industry
Materials Science: The biphenyl structure lends itself to applications in the development of new materials, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate: can be compared with other tetrazole-containing compounds such as:
Uniqueness
- The unique combination of the tetrazole ring, biphenyl structure, and acetate group in (2’-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl acetate provides distinct chemical properties and potential applications that are not found in simpler tetrazole derivatives.
Propiedades
Fórmula molecular |
C24H22N4O3 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C24H22N4O3/c1-17(29)31-16-19-7-11-20(12-8-19)22-5-3-4-6-23(22)24-25-26-27-28(24)15-18-9-13-21(30-2)14-10-18/h3-14H,15-16H2,1-2H3 |
Clave InChI |
XYFPGMLGFSOPCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


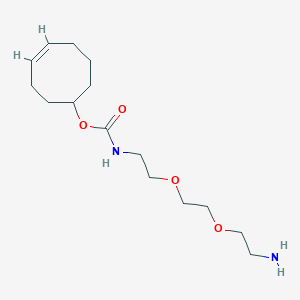
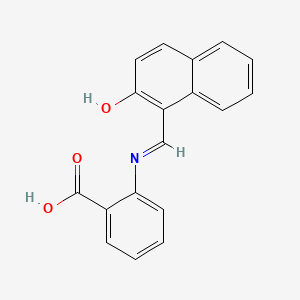
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
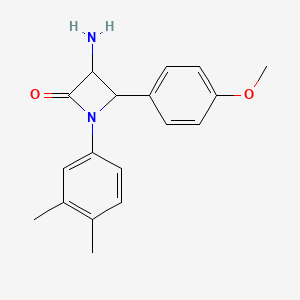
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
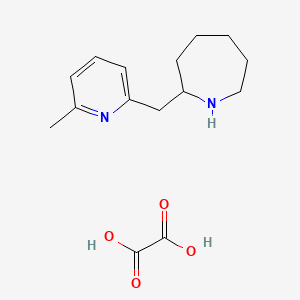
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)

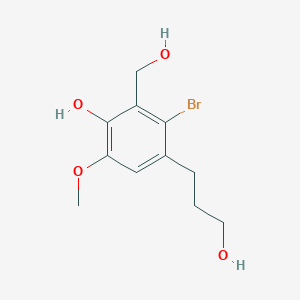
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
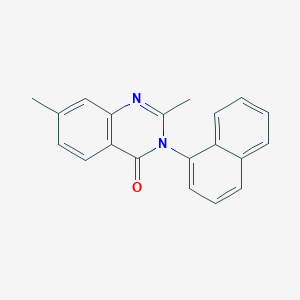


![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
